Cas no 157640-14-7 (3-methyl-1,2-benzoxazol-6-amine)

3-Methyl-1,2-benzoxazol-6-amine is a heterocyclic organic compound featuring a benzoxazole core with a methyl substituent at the 3-position and an amine group at the 6-position. This structure offers utility as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its stability and reactivity make it suitable for selective functionalization.
3-methyl-1,2-benzoxazol-6-amine structure
157640-14-7 structure
Product Name:3-methyl-1,2-benzoxazol-6-amine
CAS No:157640-14-7
MF:C8H8N2O
MW:148.16192150116
MDL:MFCD17169522
CID:107824
PubChem ID:10012061
Update Time:2025-06-19

3-methyl-1,2-benzoxazol-6-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Methylbenzo[d]isoxazol-6-amine
    • 1,2-Benzisoxazol-6-amine,3-methyl-
    • 6-amino-3-methyl-1,2-benzisoxazole
    • 1,2-Benzisoxazol-6-amine,3-methyl-(9CI)
    • 3-methyl-1,2-benzoxazol-6-amine
    • 157640-14-7
    • A907674
    • SCHEMBL4098321
    • AKOS006362339
    • CS-0282967
    • FSBVLJLZOALRFV-UHFFFAOYSA-N
    • EN300-299411
    • DTXSID90434052
    • DB-331425
    • MDL: MFCD17169522
    • Inchi: 1S/C8H8N2O/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,9H2,1H3
    • InChI Key: FSBVLJLZOALRFV-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2C(C)=N1)N

Computed Properties

  • Exact Mass: 148.063662883g/mol
  • Monoisotopic Mass: 148.063662883g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Boiling Point: 322.3±22.0°C at 760 mmHg

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3-methyl-1,2-benzoxazol-6-amine Suppliers

Amadis Chemical Company Limited
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(CAS:157640-14-7)3-methyl-1,2-benzoxazol-6-amine
Order Number:A907674
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:28
Price ($):2171.0
Email:sales@amadischem.com

Additional information on 3-methyl-1,2-benzoxazol-6-amine

Introduction to 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) and Its Emerging Applications in Chemical Biology

3-methyl-1,2-benzoxazol-6-amine, identified by the chemical compound code CAS No. 157640-14-7, is a heterocyclic organic molecule that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the benzoxazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of a methyl group at the 3-position and an amine functional group at the 6-position of the benzoxazole core enhances its reactivity and makes it a valuable scaffold for medicinal chemistry innovation.

The benzoxazole scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets, including enzymes and receptors. 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) has been explored in several preclinical studies for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. Recent advancements in synthetic chemistry have enabled the efficient preparation of this compound, facilitating its incorporation into novel drug candidates.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play a crucial role in many disease pathways. 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) has been identified as a promising lead compound due to its ability to disrupt specific PPIs involved in cancer progression. Studies have demonstrated that derivatives of this molecule can inhibit the interaction between oncoproteins and their binding partners, leading to reduced tumor growth in vitro and in vivo.

Moreover, the amine group in 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) provides a versatile site for further functionalization, allowing chemists to design libraries of analogs with tailored biological activities. This flexibility has been exploited in high-throughput screening campaigns to identify compounds with enhanced potency and selectivity against specific disease targets. The synthesis of these derivatives often involves advanced techniques such as transition-metal-catalyzed cross-coupling reactions, which improve yield and scalability.

The pharmacokinetic properties of 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) have also been extensively studied to optimize its delivery and efficacy. Computational modeling has been employed to predict how structural modifications influence absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. These insights have guided the development of prodrugs and formulations that enhance bioavailability while minimizing side effects.

One particularly intriguing aspect of 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) is its potential application in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research suggests that benzoxazole derivatives can modulate neurotransmitter systems by interacting with receptors like serotonin and dopamine. The amine moiety specifically contributes to this interaction by forming hydrogen bonds with key residues in the receptor binding pocket. This mechanism has opened new avenues for developing treatments that address neurotransmitter imbalances associated with these conditions.

Another area where 3-methyl-1,2-benzoxazol-6-amine (CAS No. 157640-14-7) shows promise is in anti-inflammatory therapy. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies indicate that this compound can inhibit inflammatory cytokine production by modulating signaling pathways such as NF-kB and MAPK. The ability to fine-tune these pathways makes it an attractive candidate for developing novel anti-inflammatory agents.

The synthetic route to 3-methyl-1,2-benzoxazol-6-am ine (CAS No. 157640 -14 -7) involves multi-step organic transformations that highlight modern synthetic methodologies. Key steps include cyclization reactions to form the benzoxazole ring followed by functional group interconversions to introduce the methyl and amine groups at appropriate positions. Advances in catalytic systems have enabled greener synthesis methods that reduce waste and energy consumption without compromising yield or purity.

In conclusion,3-methyl -1 ,2 -benz ox az ol -6-am ine (CAS No .157 64 0 -14 -7 ) represents a significant advancement in chemical biology research due to its versatile structure and wide range of potential applications . Its role as a scaffold for drug discovery continues to be explored across multiple therapeutic areas , from oncology to neurology . As synthetic techniques evolve , so too will our ability to harness this compound's full potential , paving the way for innovative treatments that address some of today's most pressing medical challenges . p>

Recommended suppliers
Amadis Chemical Company Limited
(CAS:157640-14-7)3-methyl-1,2-benzoxazol-6-amine
A907674
Purity:99%
Quantity:1g
Price ($):2171.0
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